molecular formula C25H23N3OS2 B12034790 3-Cyclohexyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 623940-37-4

3-Cyclohexyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B12034790
CAS No.: 623940-37-4
M. Wt: 445.6 g/mol
InChI Key: FSFSDDYRURYRBM-JWGURIENSA-N
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Description

3-Cyclohexyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group, a diphenylpyrazole moiety, and a thioxothiazolidinone core. The molecular formula of this compound is C25H23N3OS2, and it has a molecular weight of 445.61 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one typically involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 3-cyclohexyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclohexyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, the compound’s structure allows it to interact with cellular components, potentially disrupting cellular processes and leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is unique due to its specific combination of functional groups and structural features. The presence of the cyclohexyl group, diphenylpyrazole moiety, and thioxothiazolidinone core imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research applications .

Properties

CAS No.

623940-37-4

Molecular Formula

C25H23N3OS2

Molecular Weight

445.6 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H23N3OS2/c29-24-22(31-25(30)28(24)21-14-8-3-9-15-21)16-19-17-27(20-12-6-2-7-13-20)26-23(19)18-10-4-1-5-11-18/h1-2,4-7,10-13,16-17,21H,3,8-9,14-15H2/b22-16-

InChI Key

FSFSDDYRURYRBM-JWGURIENSA-N

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C/C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)/SC2=S

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)SC2=S

Origin of Product

United States

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